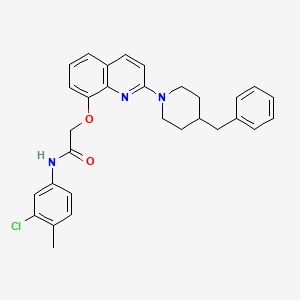

methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic compound that contains a quinoline moiety. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Molecular Structure Analysis

The molecular structure of “methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate” would be complex due to the presence of multiple rings and functional groups. The quinoline moiety is a bicyclic compound that consists of a pyridine ring fused to phenol .

Scientific Research Applications

Heterocyclic Compound Synthesis

Several studies focus on the synthesis and characterization of new heterocyclic compounds derived from quinoline precursors. For instance, Saeed et al. (2014) described the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, showcasing the potential of quinoline derivatives in producing complex heterocyclic frameworks with potential biological activity (Saeed, Abbas, Ibrar, & Bolte, 2014).

Potential Drug Precursors

Research into quinoline derivatives often explores their potential as precursors for drug development. For example, Moussaoui et al. (2021) developed a new synthesis method for quinoline carboxamides, examining their antibacterial and antifungal properties, which highlights the role of quinoline derivatives in the search for new therapeutic agents (Moussaoui, Byadi, Hachim, Sghyar, Bahsis, Moslova, Aboulmouhajir, Rodi, Podlipnik, Hadrami, & Chakroune, 2021).

Chemical Properties and Reactions

The chemical properties and reactions of quinoline derivatives are also a major area of study. For instance, the work by Gao et al. (2011) on the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives through a facile and inexpensive process demonstrates the chemical versatility and reactivity of quinoline-based compounds, paving the way for the synthesis of novel molecules with diverse applications (Gao, Liu, Jiang, & Li, 2011).

Future Directions

The future directions for the study of “methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate” could include further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by quinoline derivatives, this compound could be of interest in the development of new therapeutic agents .

Mechanism of Action

Target of Action

Similar quinoline-based compounds have been found to be active against non-small cell lung cancer cell line, a549 .

Mode of Action

It’s known that quinoline-based compounds often interact with their targets to inhibit their function

Biochemical Pathways

Similar quinoline-based compounds have been found to interact with the pi3k/akt/mtor pathway proteins, which play a role in multiple cancers by apoptosis and cell proliferation .

Pharmacokinetics

It’s mentioned that all the compounds in a similar study are predicted to satisfy the adme profile .

Result of Action

One of the similar compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, is found to be active with an inhibition concentration value of (ic50) 294 μM .

properties

IUPAC Name |

methyl 1-(quinolin-5-ylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-27-21(26)24-13-11-14-6-2-3-7-15(14)19(24)20(25)23-18-10-4-9-17-16(18)8-5-12-22-17/h2-10,12,19H,11,13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWFFHXNDQOFAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC4=C3C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile](/img/structure/B2522609.png)

![N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide](/img/structure/B2522610.png)

![4-(N,N-diethylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2522616.png)

![2-Ethyl-5-(pyrrolidin-1-yl(4-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2522617.png)

![1'-(benzofuran-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2522618.png)

![(Z)-2-(2-methylfuran-3-yl)-5-((5-(3-(trifluoromethyl)phenyl)furan-2-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2522620.png)

![(2Z)-N-[4-(trifluoromethoxy)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2522621.png)